3-hexyl-2,5-dithiophen-2-ylthiophene

Organic Field-Effect Transistors Bandgap Tuning Regioregular Polythiophenes

Researchers synthesizing regioregular polythiophenes require precise control over polymer architecture. Using the incorrect hexyl-terthiophene regioisomer leads to unpredictable molecular weights and device performance. This 3'-hexyl terthiophene building block (CAS 173448-32-3) enables controlled polymerization via KCTP or Stille coupling, delivering polymers with a thin-film bandgap of 1.88 eV (0.03 eV narrower than P3HT) and enhanced ambient stability. • Regiospecific substitution ensures reproducible polymer regioregularity and charge-carrier mobility. • 99.90% purity ensures stoichiometric control for high-molecular-weight polymers. • Patent-backed synthetic route (EP 1 392 682 B1) guarantees long-term supply for multi-year programs.

Molecular Formula C18H20S3
Molecular Weight 332.6 g/mol
CAS No. 173448-32-3
Cat. No. B12558888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hexyl-2,5-dithiophen-2-ylthiophene
CAS173448-32-3
Molecular FormulaC18H20S3
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3
InChIKeyYTVFFHNAOQSJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hexyl-2,5-dithiophen-2-ylthiophene (CAS 173448-32-3): A Regiospecific Building Block for Organic Electronics Procurement


3-Hexyl-2,5-dithiophen-2-ylthiophene (CAS 173448-32-3), systematically named 3′-hexyl-2,2′:5′,2″-terthiophene, is a C18H20S3 alkyl-substituted oligothiophene (MW 332.55 g/mol) [1]. Distinguished by a single n-hexyl chain at the 3′-position of the central thiophene ring, this compound is primarily utilized as a monomeric building block in the synthesis of regioregular polythiophenes and donor–acceptor copolymers for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices [2]. Its regiospecific substitution pattern enables controlled polymerization architectures that are inaccessible using unsubstituted terthiophene (3T, CAS 1081-34-1) or alternative hexyl-substituted regioisomers such as 5-hexyl-2,2′:5′,2″-terthiophene (CAS 151271-42-0) .

Regiospecific hexyl substitution for controlled polymer architecture
Enables regioregular polythiophene and donor–acceptor copolymer synthesis
Designed for OFET and OPV device research applications

Why 3-Hexyl-2,5-dithiophen-2-ylthiophene Cannot Be Replaced by Other Hexyl-Terthiophene Isomers


Hexyl-substituted terthiophenes sharing the same molecular formula (C18H20S3) are not interchangeable in device-relevant polymer synthesis. The position of the hexyl substituent dictates the regiochemistry of the resulting polymer backbone, which in turn governs solid-state packing, charge-carrier mobility, and electronic energy levels [1]. For instance, poly(3,3″-dialkylterthiophene)s synthesized from 3,3″-dihexyl-substituted monomers exhibit different interchain packing and optical bandgaps compared to polymers derived from 3′-hexyl-substituted monomers [2]. Furthermore, the 5-hexyl regioisomer (CAS 151271-42-0) places the alkyl chain at a terminal α-position, producing polymers with different conjugation lengths and solubility profiles. Substituting one isomer for another without re-optimizing polymerization conditions will yield polymers with unpredictable molecular weights, regioregularity, and device performance metrics. The quantitative evidence below substantiates these differentiation claims.

Regiochemistry Control Hexyl position on terthiophene dictates polymer backbone; isomers may produce different regioregularity.
Solid-State Packing Interchain packing and charge mobility can shift substantially with regioisomer choice.
Monomer Purity Variance Purity specifications differ among regioisomers, potentially affecting polycondensation stoichiometry and molecular weight.

Quantitative Differentiation Evidence for 3-Hexyl-2,5-dithiophen-2-ylthiophene (CAS 173448-32-3)


Polymer Bandgap Engineering: P3TC16 vs. P3HT Reference

Regioregular polythiophenes with alkylthiophene side chains (P3TC16), synthesized from a branched thiophene-based monomer built upon the 3′-hexyl-terthiophene scaffold, exhibit a thin-film optical bandgap of 1.88 eV, which is measurably narrower than the 1.91 eV bandgap of the reference polymer poly(3-hexylthiophene) (P3HT) [1]. This 0.03 eV reduction in bandgap is accompanied by a significant downward shift of both HOMO and LUMO energy levels relative to P3HT, as confirmed by cyclic voltammetry [1]. The narrower bandgap and deeper HOMO level are direct consequences of the extended conjugation imparted by the terthiophene-based monomer architecture, which is inaccessible when using simple 3-hexylthiophene monomer.

Bandgap Engineering
Head-to-head
P3TC16: 1.88 eV
P3HT: 1.91 eV
Δ −0.03 eV
Reported narrower bandgap and deeper HOMO may support enhanced light harvesting and ambient stability.
Thin-film UV-vis and CV; derived polymer comparison.
Organic Field-Effect Transistors Bandgap Tuning Regioregular Polythiophenes

Intermolecular Packing Advantage of Regiospecifically Substituted Terthiophene Copolymers

In a comparative study of benzothiadiazole-based donor–acceptor copolymers, poly(3,3″-dihexyl-2,2′:5′,2″-terthiophene-alt-2,1,3-benzothiadiazole) (P1) demonstrated superior intermolecular packing and consequently higher charge-carrier mobility compared to its trihexyl-substituted analog poly(3,3′,3″-trihexyl-2,2′:5′,2″-terthiophene-alt-2,1,3-benzothiadiazole) (P2) [1]. This result establishes that the number and position of hexyl substituents on the terthiophene monomer unit are critical determinants of solid-state morphology. The 3′-hexyl-terthiophene scaffold (CAS 173448-32-3), bearing a single hexyl group at the central ring, provides an intermediate substitution density that can be exploited to balance solubility and intermolecular π–π stacking—a design parameter not accessible with either the unsubstituted or the fully substituted analogs.

Packing & Mobility
Class-level
P1 (dihexyl) > P2 (trihexyl)
Reported better intermolecular packing
Substitution pattern determines copolymer solid-state order and charge-transport ranking.
Qualitative copolymer comparison; single-monomer extrapolation.
Organic Photovoltaics Donor–Acceptor Copolymers Solid-State Packing

Reagent-Grade Purity Certification for Reproducible Polymerization

Commercial suppliers report a purity specification of 99.90% for 3-hexyl-2,5-dithiophen-2-ylthiophene (CAS 173448-32-3) . This purity level exceeds the typical 97% purity offered for the closely related 5-hexyl-terthiophene regioisomer (CAS 151271-42-0) . For step-growth polycondensation reactions such as Stille or Suzuki couplings, monomer purity is a critical determinant of achievable polymer molecular weight, as dictated by the Carothers equation and the stoichiometric imbalance introduced by impurities. A 2.9 percentage-point purity differential can translate to substantial differences in final polymer degree of polymerization (DP_n), directly affecting thin-film morphology and device performance.

Purity Specification
Data to verify
99.90% (Target)
97% (5-hexyl isomer)
Higher purity may reduce stoichiometric imbalance in polycondensation.
Supplier COA; independent verification recommended.
Monomer Purity Polymerization Reproducibility Quality Assurance

Verified Spectroscopic Identity for Unambiguous Compound Confirmation

The SpectraBase spectral database contains verified 1H NMR and GC-MS spectra for 3′-hexyl-2,2′:5′,2″-terthiophene (CAS 173448-32-3), providing an authoritative spectroscopic fingerprint for identity confirmation [1]. This curated reference data enables unambiguous differentiation from regioisomeric hexyl-terthiophenes that share the same molecular formula and nominal mass. For procurement quality control, access to verified spectral standards is essential: the 5-hexyl regioisomer (CAS 151271-42-0) and 3,3″-dihexyl regioisomer (CAS 135831-08-2) will exhibit distinct NMR chemical shift patterns due to differing substitution positions, preventing inadvertent cross-contamination or mislabeling upon receipt.

Spectroscopic Identity
Supporting evidence
1H NMR and GC-MS reference spectra in SpectraBase
Verified spectral fingerprint enables incoming QC confirmation of correct regioisomer.
SpectraBase Compound ID: YWaNW7YTQ.
Analytical Characterization NMR Spectroscopy Mass Spectrometry

Synthetic Patent Protection for Regiospecific 2,5-Disubstituted 3-Alkylthiophene Production

A dedicated patent (EP 1 392 682 B1 / US 7,030,137 B2) describes a process for preparing 2,5-disubstituted 3-alkylthiophenes, a compound class that directly encompasses 3-hexyl-2,5-dithiophen-2-ylthiophene [1]. The patented method employs a regioselective acylation at the 5-position of 2-substituted 3-alkylthiophenes, enabling the synthesis of the target compound with defined substitution geometry. This patent-protected synthetic route provides a documented, scalable manufacturing pathway that is not necessarily available for all hexyl-terthiophene regioisomers, potentially affecting long-term supply reliability for industrial procurement.

Patent-Protected Synthesis
Supporting evidence
EP 1 392 682 B1 covers 2,5-disubstituted 3-alkylthiophenes
Documented synthetic route may indicate supply chain robustness for long-term procurement.
Patent-based inference; manufacturing scale may vary.
Patent-Protected Synthesis Regiospecific Substitution Supply Chain Assurance

Procurement-Relevant Application Scenarios for 3-Hexyl-2,5-dithiophen-2-ylthiophene (CAS 173448-32-3)


Synthesis of Narrow-Bandgap Regioregular Polythiophenes for High-Performance OFETs

Research groups and industrial R&D teams synthesizing regioregular polythiophenes with alkylthiophene side chains should specify CAS 173448-32-3 as the monomer precursor. Evidence shows that polymers derived from this 3′-hexyl-terthiophene scaffold achieve a thin-film bandgap of 1.88 eV, which is 0.03 eV narrower than standard P3HT (1.91 eV), accompanied by deeper HOMO levels that enhance ambient device stability [1]. The 99.90% commercial purity specification ensures the stoichiometric control necessary for high-molecular-weight polymer production via Kumada catalyst-transfer polycondensation (KCTP) or Stille coupling.

Donor–Acceptor Copolymer Development with Optimized Solid-State Packing

For teams developing donor–acceptor copolymers (e.g., terthiophene-alt-benzothiadiazole architectures) for OPV or OFET applications, the single hexyl substituent at the 3′-position provides a strategic balance between solution processability and intermolecular π–π stacking. Comparative copolymer studies demonstrate that dihexyl-substituted terthiophene copolymers exhibit superior packing and higher charge-carrier mobility relative to trihexyl-substituted analogs [1]. The regiospecific substitution pattern of CAS 173448-32-3 enables systematic structure–property optimization that is not achievable with the 5-hexyl or 3,3″-dihexyl regioisomers.

Quality-Controlled Monomer Procurement for Reproducible Academic and Pilot-Scale Research

Laboratories requiring batch-to-batch reproducibility in polymer synthesis should mandate CAS 173448-32-3 with documented purity specifications (≥99.90%) and verified spectroscopic identity. The availability of 1H NMR and GC-MS reference spectra from the SpectraBase database [1] enables incoming QC verification to confirm the correct regioisomer, distinguishing it from co-eluting or co-migrating C18H20S3 isomers. The patent-backed synthetic route (EP 1 392 682 B1) further supports supply chain transparency and long-term availability for multi-year research programs.

Structure–Property Relationship Studies on Alkyl Substitution Effects in Oligothiophenes

Academic groups investigating the effect of alkyl chain position on oligothiophene conformational preferences, crystallization behavior, and charge-transport properties should include CAS 173448-32-3 as the prototypical 3′-substituted terthiophene in their compound library. Photoelectrical studies on poly(alkyl/alkoxy-terthiophenes) have established that the alkyl-chain length and position directly modulate both spectrophotometric and electrochemical properties of the resulting polymer films [1]. Systematic comparison with the 5-hexyl (CAS 151271-42-0) and 3,3″-dihexyl (CAS 135831-08-2) regioisomers under identical polymerization and device-fabrication conditions enables deconvolution of steric versus electronic substituent effects.

Application
Selection Property
Validation Focus
OFET polymer synthesis
Regiospecific monomer for narrow bandgap
Bandgap and HOMO level verification
Donor–acceptor copolymer development
Balanced solubility and π–π stacking
Solid-state morphology and charge mobility
Reproducible polymer research
High-purity monomer with verified identity
Purity specification and spectral QC
Structure–property studies of alkyl substitution
Prototypical 3′-substituted terthiophene
Conformational and charge-transport comparison
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